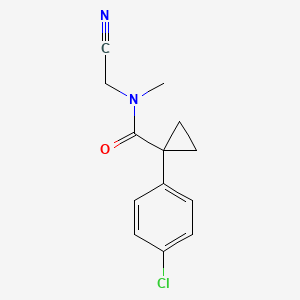
1-(4-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide, also known as CPP-115, is a synthetic compound that has been the subject of extensive scientific research. This molecule belongs to the class of compounds known as GABA aminotransferase inhibitors, which have been shown to have potential therapeutic applications in the treatment of a variety of neurological and psychiatric disorders.
Mecanismo De Acción
1-(4-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide works by inhibiting the activity of the enzyme GABA aminotransferase, which is responsible for breaking down the neurotransmitter GABA. By inhibiting this enzyme, 1-(4-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide increases the levels of GABA in the brain, which can have a calming and inhibitory effect on neural activity.
Biochemical and Physiological Effects:
The increased levels of GABA in the brain resulting from 1-(4-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide administration can have a variety of biochemical and physiological effects. These may include increased inhibitory signaling in the brain, decreased excitatory signaling, and reduced anxiety and stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide has several advantages as a research tool, including its selectivity for the GABA aminotransferase enzyme, its ability to cross the blood-brain barrier, and its relatively long half-life. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several potential areas of future research for 1-(4-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide. These may include further studies on its potential therapeutic applications in addiction and other neurological and psychiatric disorders, as well as investigations into its mechanism of action and potential off-target effects. Additionally, research may focus on developing new analogs of 1-(4-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide with improved potency, selectivity, and safety profiles.
Métodos De Síntesis
1-(4-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzyl cyanide with cyclopropanecarboxylic acid and methylamine. The resulting product is then purified using chromatography techniques, such as column chromatography or HPLC.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide has been studied extensively in the context of its potential therapeutic applications. One of the primary areas of research has been in the treatment of addiction, particularly cocaine addiction. Studies have shown that 1-(4-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide can reduce cocaine self-administration in rats, suggesting that it may be a promising treatment for cocaine addiction in humans.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-16(9-8-15)12(17)13(6-7-13)10-2-4-11(14)5-3-10/h2-5H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHADYBPBBMWJCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1(CC1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

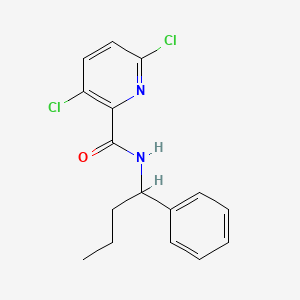
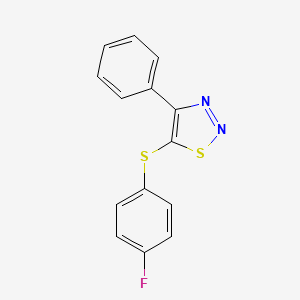
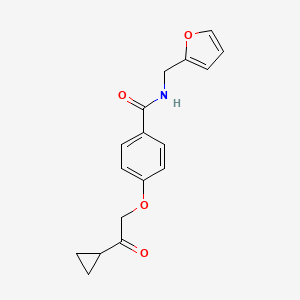
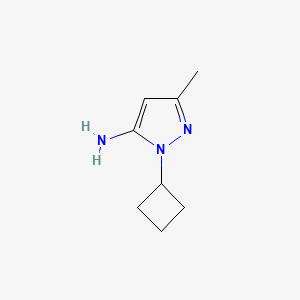
![2-[(Azetidin-1-yl)methyl]-4,6-dichloropyrimidine](/img/structure/B2874777.png)
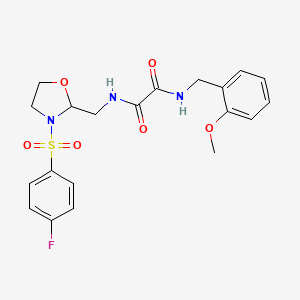
![1-Aminospiro[2.3]hexan-5-ol hydrochloride](/img/structure/B2874780.png)
![7-(1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)-5-methyl-2-thien-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2874781.png)
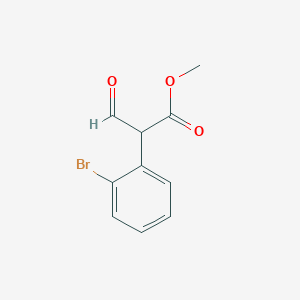
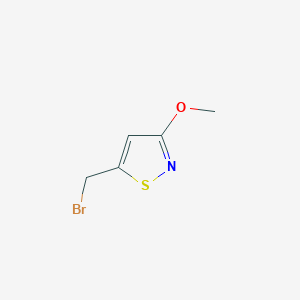
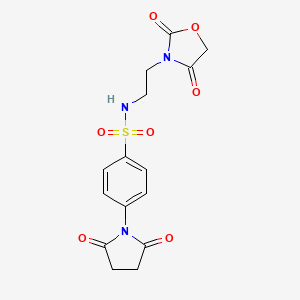
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2874787.png)
![6-{[(2-Cyanoethyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2874788.png)
![Methyl 2-[[5-[(thiophene-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2874789.png)